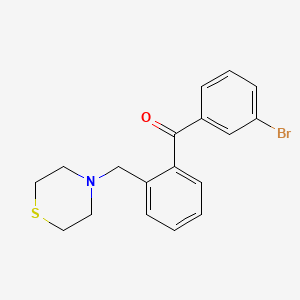

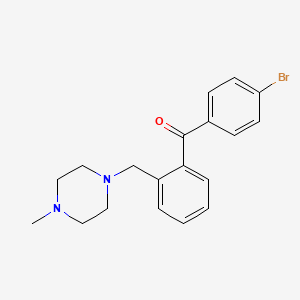

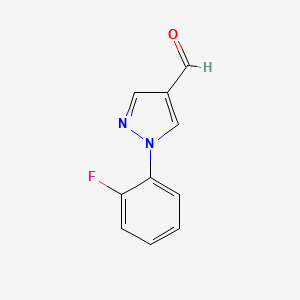

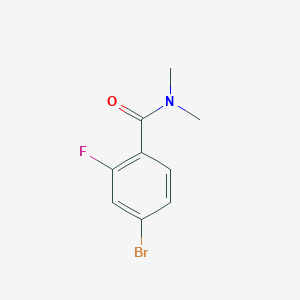

![molecular formula C13H14ClN3O2 B1293004 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide CAS No. 1119449-61-4](/img/structure/B1293004.png)

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

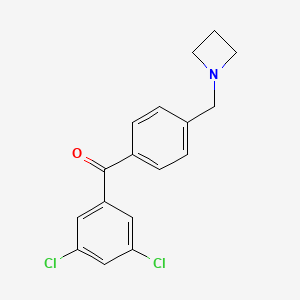

The compound 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields of chemistry and pharmacology. The presence of the chloromethyl group and the N-ethyl-N-methylbenzamide moiety suggests that this compound could serve as a versatile intermediate for further chemical modifications and might exhibit interesting biological activities.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives has been explored in several studies. For instance, a gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles has been developed to provide access to functionalized 4-aminoimidazoles, which suggests that similar methodologies could potentially be applied to synthesize the compound . Additionally, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has been reported, which involves a series of reactions starting from 4-chlorophenoxyacetic acid, indicating that the chloromethyl group in 1,2,4-oxadiazoles can be a reactive site for further functionalization .

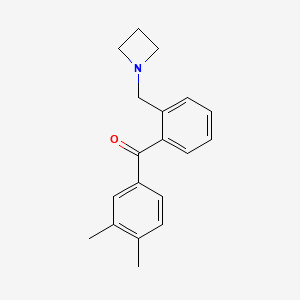

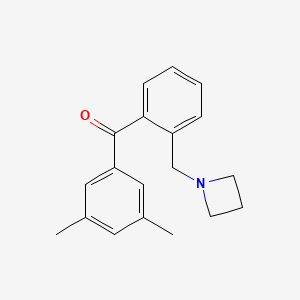

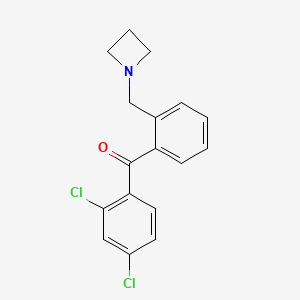

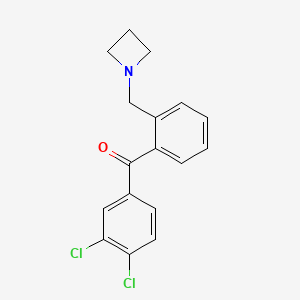

Molecular Structure Analysis

While the specific molecular structure of this compound is not directly discussed in the provided papers, the structure of related compounds has been determined. For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was elucidated, and its geometric bond lengths and angles were compared with theoretical calculations . This suggests that similar analytical techniques could be employed to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of the chloromethyl group in 1,2,4-oxadiazoles has been studied, revealing that it can undergo reactions with N- and S-nucleophilic reagents . This indicates that the chloromethyl group in the compound of interest could also be reactive and serve as a site for nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the properties of similar oxadiazole derivatives have been investigated. For example, the chlorination of 3,5-dimethyl-1,2,4-oxadiazole has been studied, providing insights into the reactivity of oxadiazoles towards electrophilic substitution reactions such as chlorination . This information could be relevant when considering the reactivity and stability of the compound under different conditions.

Aplicaciones Científicas De Investigación

Therapeutic Applications of Oxadiazole Compounds

Broad-Spectrum Biological Activities : Oxadiazole derivatives exhibit a diverse array of pharmacological properties, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal activities. These findings underscore the therapeutic worth of oxadiazole-tailored compounds in the treatment of various ailments, contributing to their significant development value in medicinal chemistry (Verma et al., 2019).

Antimicrobial and Antiparasitic Properties : Oxadiazole derivatives are highlighted for their antimicrobial resistance, presenting new structures that are sensitive to microbes. These compounds have shown promising antimicrobial activity, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities. The activity of these new compounds often exceeds that of known antibiotics and other antimicrobial agents, making their potential as new drugs very promising (Glomb & Świątek, 2021).

Metal-Ion Sensing Applications : Oxadiazole scaffolds, particularly 1,3,4-oxadiazoles, are utilized in the development of potential chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms). These properties make oxadiazole derivatives prominent choices for metal-ion sensors, indicating their versatile applications beyond pharmacology into material science and analytical chemistry (Sharma et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-3-17(2)13(18)10-6-4-5-9(7-10)12-15-11(8-14)19-16-12/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMABTQCCWOAMRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=CC=CC(=C1)C2=NOC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401162281 |

Source

|

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401162281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119449-61-4 |

Source

|

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401162281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)

![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)